molecular formula C7H2BrF4NO2 B12289430 3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene

3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene

Cat. No.: B12289430
M. Wt: 287.99 g/mol
InChI Key: NDXDYRRRJGHXNE-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrF4NO2 It is characterized by the presence of bromine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the intermediates and the final compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Scientific Research Applications

2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

    4-Bromobenzotrifluoride (C7H4BrF3): Similar structure but lacks the nitro and fluorine groups.

    1-Bromo-4-(trifluoromethoxy)benzene (C7H4BrF3O): Contains a trifluoromethoxy group instead of a nitro group.

    2-Bromo-4-fluorobenzotrifluoride (C7H3BrF4): Similar but lacks the nitro group.

Uniqueness: 2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, nitro, and trifluoromethyl groups on a single benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C7H2BrF4NO2

Molecular Weight

287.99 g/mol

IUPAC Name

2-bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrF4NO2/c8-6-3(9)1-2-4(13(14)15)5(6)7(10,11)12/h1-2H

InChI Key

NDXDYRRRJGHXNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)Br)F

Origin of Product

United States

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